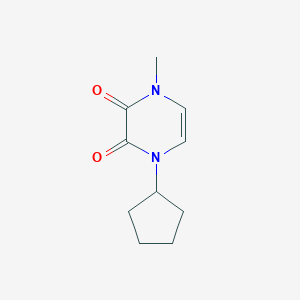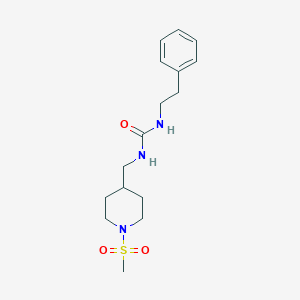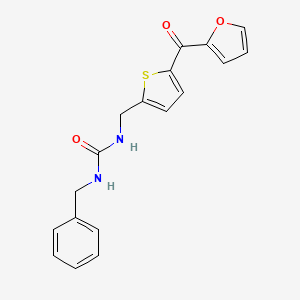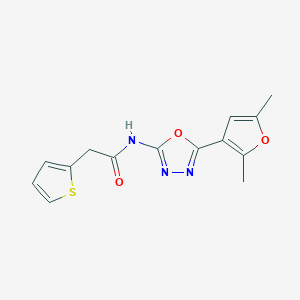
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDD belongs to a class of compounds called pyrazinediones, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Reactivity
Convenient Synthesis of Cyclic Diones : Cyclopentane-1,2-dione, a structurally similar compound to 1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, is utilized as a synthetic intermediate in producing a variety of organic compounds. This includes the synthesis of propellanes, iso-coumarones, and pyrazines, indicating the potential of cyclic diones in diverse synthetic applications (Wrobel & Cook, 1980).
Monoalkylation of Symmetrical α-diones : An efficient method for synthesizing monoalkylated 1,2-diones showcases the chemical reactivity and versatility of dihydropyrazine derivatives in synthetic chemistry (Gopal, Nadkarni, & Sayre, 1998).
Biological and Pharmacological Applications
Biological Effects of Diketopiperazines : Studies on 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione indicate a wide range of biological effects, suggesting that derivatives of dihydropyrazine might possess significant bioactivity and potential for drug development (Haidukevich et al., 2019).
Antioxidative Activity of Pyrazine Derivatives : Research on pyrazolyl-phthalazine-dione derivatives shows significant antioxidative potential, highlighting the therapeutic applications of dihydropyrazine derivatives in combating oxidative stress-related diseases (Simijonović et al., 2018).
Material Science and Other Applications
Formation of Flavor Components : The Maillard and Strecker reactions involving alpha-dicarbonyl compounds and amino acids, leading to the formation of flavor components, demonstrate the importance of dihydropyrazine derivatives in food chemistry and flavor science (Pripis-Nicolau et al., 2000).
Propriétés
IUPAC Name |
1-cyclopentyl-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-6-7-12(10(14)9(11)13)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJIUNJHAQZXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)

![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)
![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)


